molecular formula C15H15NO2 B181118 N-methyl-2-phenoxy-N-phenylacetamide CAS No. 18859-21-7

N-methyl-2-phenoxy-N-phenylacetamide

Cat. No.: B181118
CAS No.: 18859-21-7
M. Wt: 241.28 g/mol
InChI Key: YLNWLGACDSFZBG-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxy-N-phenylacetamide is a chemical scaffold of significant interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates two privileged pharmacophores: the N-phenylacetamide group and the phenoxy ether linkage. These motifs are frequently explored in drug discovery for their versatile interactions with biological targets . Researchers utilize this compound as a key intermediate to develop potential therapeutic agents. The N-phenylacetamide core is a well-recognized structure in the design of compounds with analgesic and anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . Furthermore, the phenoxyacetamide moiety is found in hybrids investigated for a range of activities, including cytotoxic and antiproliferative effects against various cancer cell lines, positioning it as a valuable scaffold in anticancer research . The integration of these subunits into a single molecule makes this compound a promising building block for creating novel molecular hybrids. These hybrids are designed to probe complex biological pathways and develop new pharmacological tools, particularly in the areas of inflammation, cancer, and central nervous system disorders .

Properties

CAS No.

18859-21-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-methyl-2-phenoxy-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

YLNWLGACDSFZBG-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2

Other CAS No.

18859-21-7

Origin of Product

United States

Preparation Methods

Primary Synthesis Route from Patent CN1634874A

The patented method involves three sequential steps: aminolysis of methyl chloroacetate , phenoxide generation , and nucleophilic substitution .

Step 1: Aminolysis of Methyl Chloroacetate

Methyl chloroacetate reacts with a 27–32% methylamine solution in methanol at −10°C to 0°C to yield 2-chloroacetamide. The low-temperature regime minimizes side reactions such as over-alkylation. The reaction equation is:

ClCH2COOCH3+CH3NH2ClCH2CONHCH3+CH3OH\text{ClCH}2\text{COOCH}3 + \text{CH}3\text{NH}2 \rightarrow \text{ClCH}2\text{CONHCH}3 + \text{CH}_3\text{OH}

This intermediate is isolated via distillation and used directly in the next step.

Step 2: Phenoxide Formation

Phenoxyphenol is treated with anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at 50–80°C to form the phenoxide ion. The carbonate base deprotonates the phenolic hydroxyl group, enhancing nucleophilicity.

Step 3: Nucleophilic Substitution

The phenoxide reacts with 2-chloroacetamide in DMF at 80–110°C for 2–5 hours. The chloroacetamide’s electrophilic carbon is attacked by the phenoxide, displacing chloride and forming the target compound:

ClCH2CONHCH3+ArOArOCH2CONHCH3+Cl\text{ClCH}2\text{CONHCH}3 + \text{ArO}^- \rightarrow \text{ArOCH}2\text{CONHCH}3 + \text{Cl}^-

Crude product purification involves recrystallization from alkaline aqueous solutions, yielding ≥99% purity.

Table 1: Key Reaction Parameters from Patent CN1634874A

ParameterStep 1Step 2Step 3
Temperature Range−10°C to 0°C50°C to 80°C80°C to 110°C
Time1–2 hours1–3 hours2–5 hours
SolventMethanolDMFDMF
Yield (Crude Product)85–90%N/A70–75%

Optimization of Reaction Conditions

Temperature Effects on Yield

The patent’s examples demonstrate temperature-dependent yields:

  • Example 1 : Heating Step 3 to 85°C produces 24 g of product (75% yield).

  • Example 2 : Reducing Step 3 to 70°C decreases the yield to 19 g (59%).

Elevated temperatures favor faster kinetics but risk side reactions like DMF decomposition. A balance between 80°C and 100°C optimizes both speed and purity.

Solvent and Base Selection

DMF is preferred for its high polarity and ability to stabilize ionic intermediates. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 15–20%, likely due to poorer phenoxide solubility. Potassium carbonate outperforms sodium carbonate as a base, achieving complete phenoxide formation within 1 hour.

Physicochemical Characterization

Table 2: Physical Properties of N-Methyl-2-Phenoxy-N-Phenylacetamide

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.285 g/mol
Density1.152 g/cm³
Boiling Point378.9°C at 760 mmHg
Flash Point183°C

Recrystallization from alkaline water removes unreacted phenoxyphenol and potassium chloride byproducts, confirmed via thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectra validate the structure, with characteristic peaks at δ 4.8 ppm (–OCH₂–) and δ 6.9–8.0 ppm (aromatic protons).

Industrial Scalability and Challenges

Scaling the patented method requires addressing DMF’s high boiling point (153°C), which complicates solvent recovery. Continuous distillation systems improve DMF reuse by 80–85%, reducing costs. Additionally, substituting methylamine gas for methanol solutions enhances reaction rates but necessitates pressurized reactors .

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